tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
Overview
Description
Tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate: is a chemical compound with a complex molecular structure It belongs to the class of oxazolopyrazines, which are heterocyclic compounds containing both oxazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of a suitable diaminoketone derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the oxazolopyrazine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry techniques might be employed to enhance efficiency and control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the synthesis of new drugs or as a lead compound in the development of treatments for various diseases.
Industry: The compound's chemical properties make it suitable for use in industrial applications, such as the production of advanced materials and coatings. Its stability and reactivity can be harnessed to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Oxazolopyrazines: Other oxazolopyrazine derivatives with different substituents on the rings.
Tetrahydro-1H-oxazolo[3,4-a]pyrazines: Variants with different functional groups or stereochemistry.
Carboxylate Esters: Other esters with similar molecular frameworks.
Uniqueness: Tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate stands out due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity. Its unique structure allows for distinct interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
tert-butyl 3-oxo-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-9(14)12-4-5-13-8(6-12)7-16-10(13)15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZMZZGTQZIUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732634 | |
Record name | tert-Butyl 3-oxotetrahydro-3H-[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935544-47-1 | |
Record name | tert-Butyl 3-oxotetrahydro-3H-[1,3]oxazolo[3,4-a]pyrazine-7(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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